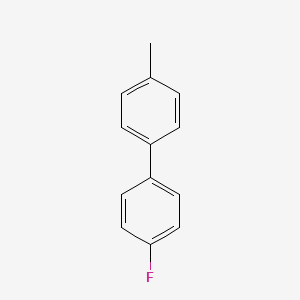

4-Fluoro-4'-methyl-1,1'-biphenyl

概要

説明

4-Fluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11F. It belongs to the class of biphenyl derivatives, which are compounds containing two benzene rings connected by a single bond. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

4-Fluoro-4’-methyl-1,1’-biphenyl can be synthesized using the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

Reagents: Aryl halide (e.g., 4-fluorobromobenzene), arylboronic acid (e.g., 4-methylphenylboronic acid)

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the desired biphenyl product .

Industrial Production Methods

Industrial production of 4-fluoro-4’-methyl-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

化学反応の分析

Types of Reactions

4-Fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, forming 4-methyl-1,1’-biphenyl.

Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

Major Products

Oxidation: Biphenyl ketones or carboxylic acids

Reduction: 4-Methyl-1,1’-biphenyl

Substitution: Hydroxylated or aminated biphenyl derivatives

科学的研究の応用

Overview

4-Fluoro-4'-methyl-1,1'-biphenyl (C13H11F) is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This biphenyl derivative, characterized by a fluorine atom and a methyl group, serves as a versatile building block in organic synthesis, biological research, and material science.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Building Block in Organic Synthesis : This compound is widely used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical structures.

- Synthetic Routes : Common synthetic methods include the Suzuki-Miyaura coupling reaction, which allows for the efficient formation of biphenyl derivatives from aryl halides and arylboronic acids under palladium catalysis .

Biology

- FFA4 Receptor Agonism : this compound acts as a selective agonist for the long-chain free fatty acid receptor 4 (FFA4). This receptor is involved in critical metabolic processes such as glucose homeostasis and inflammation modulation. The activation of FFA4 by this compound stimulates glucagon-like peptide-1 (GLP-1) secretion and enhances glucose uptake in adipocytes .

- Potential Therapeutic Applications : Given its role in modulating metabolic pathways, this compound is being investigated for potential therapeutic applications in treating obesity, diabetes, and inflammatory diseases.

Material Science

- Development of Advanced Materials : this compound is utilized in the formulation of advanced materials such as liquid crystals and polymers. Its unique properties contribute to the performance characteristics of these materials .

A study investigating the biological activity of this compound highlighted its agonistic effects on the FFA4 receptor. The results indicated that activation leads to significant increases in intracellular calcium levels and modulation of inflammatory cytokine release from macrophages. This suggests potential applications in developing anti-inflammatory therapies .

Case Study 2: Synthetic Methodology

Research on synthetic methodologies demonstrated that this compound can be synthesized efficiently through the Suzuki-Miyaura coupling reaction. The study reported high yields and purity levels when optimizing reaction conditions such as temperature and solvent choice .

作用機序

The mechanism of action of 4-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interact with cellular membranes, affecting their structure and function .

類似化合物との比較

Similar Compounds

4-Fluorobiphenyl: Lacks the methyl group, making it less hydrophobic and potentially altering its biological activity.

4-Methylbiphenyl: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.

4-Fluoro-4’-methoxy-1,1’-biphenyl: Contains a methoxy group instead of a methyl group, which can influence its chemical and biological properties.

Uniqueness

4-Fluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group can enhance its binding affinity to certain molecular targets .

生物活性

4-Fluoro-4'-methyl-1,1'-biphenyl is a compound that has gained attention for its biological activity, particularly as an agonist for the long-chain free fatty acid receptor 4 (FFA4), also known as GPR120. This receptor plays a crucial role in various metabolic processes, including glucose homeostasis and inflammation modulation. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

The primary mechanism of action for this compound involves its selective agonistic activity on the FFA4 receptor. Upon binding to FFA4, the compound activates several downstream signaling pathways:

- Stimulation of Glucagon-like Peptide-1 (GLP-1) : This leads to enhanced insulin secretion and improved glucose tolerance.

- Inhibition of Pro-inflammatory Mediators : The compound reduces the release of inflammatory cytokines from macrophages, which may have implications for conditions like obesity and diabetes.

- Calcium Ion Mobilization : Activation of FFA4 results in increased intracellular calcium levels, influencing various cellular functions.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest good bioavailability and effective distribution in biological systems. The compound's interaction with specific transporters facilitates its localization to target tissues where it can exert its effects.

The biochemical properties of this compound allow it to interact with various enzymes and proteins, influencing metabolic pathways. Notably, its activation of FFA4 impacts:

- Glucose Uptake : Enhanced uptake in adipocytes contributes to better metabolic control.

- Inflammation : Modulation of inflammatory responses through inhibition of pro-inflammatory cytokine release.

Case Studies and Experimental Findings

Several studies have examined the biological activity of this compound in laboratory settings:

Temporal Effects

Research indicates that the effects of this compound can vary over time due to its stability and degradation rates. Removal of the compound from cellular environments allows for rapid recycling and resensitization of FFA4 signaling pathways.

Dosage Effects in Animal Models

Studies involving animal models have illustrated that dosage significantly influences the biological outcomes:

- Low Doses : Associated with positive metabolic responses.

- High Doses : May lead to adverse effects and toxicity.

Metabolic Pathways

The compound is involved in several metabolic pathways, including those related to glucose metabolism and inflammation. Its activation of FFA4 alters metabolic fluxes, contributing to improved glucose uptake and reduced inflammatory responses.

特性

IUPAC Name |

1-fluoro-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBJQQZPQJIGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433381 | |

| Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-43-7 | |

| Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。